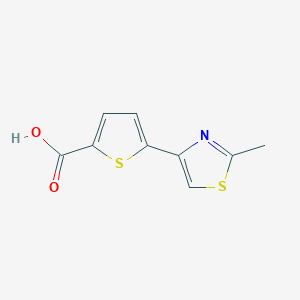

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid

説明

The compound 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid is a heteroaromatic compound that is presumed to have interesting chemical properties due to the presence of both thiophene and thiazole rings. These types of compounds are often significant in medicinal chemistry due to their complex biological properties .

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in various studies. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, which could be analogous to the synthesis of the compound . Additionally, the synthesis of novel supramolecular liquid-crystalline complexes derived from thiophene-2-carboxylic acids suggests a convenient route to related compounds, which may be applicable to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic methods such as IR, ^1H NMR, and MS spectra . These techniques could be employed to determine the structure of this compound, ensuring the correct identification of the compound.

Chemical Reactions Analysis

Thiazole derivatives have been shown to undergo interesting chemical reactions. For example, thiazole-2-yl-(amino)methylphosphonates and phosphinates can decompose under acidic conditions, leading to the cleavage of the C-P bond . This indicates that the thiazole moiety in the compound of interest may also be reactive under certain conditions, which could be useful in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, supramolecular liquid-crystalline complexes derived from thiophene-2-carboxylic acids indicate that the compound may have the potential to form non-covalent complexes and exhibit interesting liquid-crystalline behavior . Additionally, luminescent properties have been observed in stilbene and dithieno[3,2-b:2',3'-d]thiophene derivatives, suggesting that the compound may also possess photoluminescent properties .

科学的研究の応用

Synthesis and Chemical Properties

Thiophene Analogs and Chemical Behavior : The research by Ashby et al. (1978) focused on thiophene analogs of known carcinogens, such as benzidine and 4-aminobiphenyl. Their study synthesized and evaluated the potential carcinogenicity of various thiophene compounds. They concluded that the chemical and biological behavior of these compounds suggested potential carcinogenicity, although it was uncertain if they could cause tumors in vivo. The study emphasized the need for thorough evaluation of structurally new compounds' carcinogenic potential, especially through in vitro predictions (Ashby et al., 1978).

Knoevenagel Condensation in Drug Development : Tokala et al. (2022) highlighted the significance of Knoevenagel condensation in creating biologically interesting molecules, especially in the development of anticancer agents. The reaction was adapted on various pharmacophoric aldehydes and active methylenes to generate a library of chemical compounds. These compounds showed promising anticancer activity, marking the Knoevenagel condensation as a vital process in drug discovery (Tokala et al., 2022).

Biological Applications and Potential

Benzofused Thiazole Derivatives for Anti-inflammatory and Antioxidant Properties : Raut et al. (2020) explored the potential of benzofused thiazole derivatives as anti-inflammatory and antioxidant agents. They synthesized these derivatives and evaluated their in vitro activities. Certain compounds exhibited significant anti-inflammatory activity, and most tested compounds showed potential antioxidant activity. This study emphasizes the potential of benzofused thiazole derivatives in developing new therapeutic agents (Raut et al., 2020).

Structure-Activity Relationships of Thiophene Derivatives : Drehsen and Engel (1983) reviewed the structure-activity relationships of thiophene derivatives over a decade. They arranged the compounds according to their therapeutic properties as indicated by specific biological test systems. Their findings concluded that there was no consistent superiority in the activity pattern when substituting various aromatic rings for the thiophene ring, emphasizing the complex nature of biological activity related to thiophene derivatives (Drehsen & Engel, 1983).

Thiophene Derivatives in Medicinal Chemistry : Xuan (2020) reviewed the synthesis of thiophene derivatives, highlighting their wide range of applications in medicinal chemistry such as antimicrobial, anticancer, and anti-inflammatory activities. The review also pointed out the use of thiophene derivatives in organic synthesis and their significance as intermediates. This extensive overview underlined the diversity of applications and the continued interest in thiophene derivatives within the field of medicinal chemistry (Xuan, 2020).

Safety and Hazards

作用機序

Target of Action

Thiazole derivatives have been known to interact with various biological targets .

Mode of Action

They can participate in various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This allows them to interact with different biological targets and induce changes in physiological systems .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory activities .

特性

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-5-10-6(4-13-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDWMWQOFJYAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346733 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400715-45-9 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。